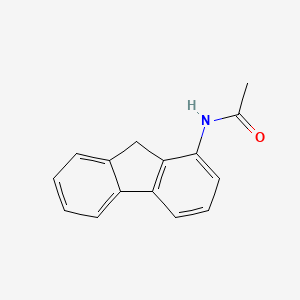

1-Acetylaminofluorene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

27215-65-2 |

|---|---|

Molekularformel |

C15H13NO |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

N-(9H-fluoren-1-yl)acetamide |

InChI |

InChI=1S/C15H13NO/c1-10(17)16-15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8H,9H2,1H3,(H,16,17) |

InChI-Schlüssel |

POECHIXSIXBYKI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |

Kanonische SMILES |

CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |

Andere CAS-Nummern |

28314-03-6 |

Löslichkeit |

11.7 [ug/mL] |

Herkunft des Produkts |

United States |

Historical Trajectory and Foundational Research in 1 Acetylaminofluorene Studies

Early Discoveries and Establishment as an Experimental Carcinogen

The journey into the carcinogenic nature of 1-Acetylaminofluorene began serendipitously. Initially developed with the intent of being an insecticide, its commercial use was halted following the discovery of its potent carcinogenic and mutagenic properties. mdpi.comchemicalbook.com A pivotal report on its toxicity and carcinogenicity was published around 1940, a time when very few pure chemical carcinogens were known. nih.gov This discovery placed this compound alongside compounds like azo dyes and benzo[a]pyrene (B130552) as vital tools for researchers to probe the progressive changes underlying cancer development in controlled experimental settings. nih.gov

A particularly stimulating finding from early studies was that, unlike many other known carcinogens of the era, this compound induced a multitude of tumor types in various organs, but notably not at the site of its application. nih.gov This characteristic sparked immense interest in the scientific community, suggesting a complex mechanism of action involving the compound's distribution and metabolism throughout the body. nih.gov Consequently, this compound was rapidly established as a versatile and invaluable experimental carcinogen, widely used in laboratories to induce tumors in species such as rats, where it is known to cause cancer in the liver, bladder, and kidneys. nih.govwikipedia.org Its reliability as a carcinogenic agent led to its use as a standard positive control in studies of liver enzymes and the broader investigation of aromatic amine carcinogenicity. epa.govtaylorandfrancis.com

Table 1: Foundational Discoveries in this compound Research

| Discovery/Observation | Significance | Reference(s) |

|---|---|---|

| Initial Synthesis | Originally intended for use as a pesticide/insecticide. | mdpi.comchemicalbook.com |

| Carcinogenicity Identified | Use was discontinued (B1498344) after its potent carcinogenic effects were revealed around 1940. | chemicalbook.comnih.gov |

| Distant Tumor Induction | Induced tumors in organs far from the application site, such as the liver and bladder. | nih.gov |

| Establishment as a Research Tool | Became a key compound for studying chemical carcinogenesis and mutagenicity in experimental models. | nih.govwikipedia.orgepa.gov |

Evolution of Research Paradigms and Mechanistic Investigations

The observation that this compound acted on distant organs shifted the research paradigm towards understanding its metabolic fate and the biochemical transformations it undergoes within the body. nih.gov This led to the central discovery that this compound is not carcinogenic in its original form but requires metabolic activation to exert its effects. wikipedia.org This process is key to its carcinogenicity. wikipedia.org

The activation pathway begins with the action of Cytochrome P-450 (CYP) enzymes, which hydroxylate the parent compound to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.org This metabolite is considered a proximate carcinogen, being more potent than the original molecule. wikipedia.orgimrpress.com Subsequent enzymatic steps further convert N-OH-AAF into highly reactive electrophilic esters. imrpress.com Two primary pathways for this final activation step have been identified:

O-acetylation: Cytosolic N-acetyltransferase (NAT) enzymes can acetylate the N-hydroxy metabolite, yielding N-acetyl-N-acetoxyaminofluorene. wikipedia.orgacs.org

O-sulfation: Cytosolic sulfotransferase (SULT) enzymes can add a sulfo group, creating an N-acetyl-N-sulfoxy product. wikipedia.org

These esterified intermediates are unstable and can spontaneously break down to form highly reactive arylamidonium and carbonium ions. wikipedia.org These electrophilic ions are the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on cellular macromolecules, most importantly, DNA. wikipedia.org This interaction results in the formation of DNA adducts, primarily at the C8 position of guanine (B1146940) residues. imrpress.comnih.gov The binding of these fluorene (B118485) residues to DNA is persistent, and the resulting damage can disrupt normal cellular processes like DNA replication, leading to mutations and initiating the process of carcinogenesis. aacrjournals.orgontosight.ai

Table 2: Metabolic Activation Pathway of this compound

| Step | Compound/Metabolite | Key Enzyme(s) | Result | Reference(s) |

|---|---|---|---|---|

| 1 | This compound (Parent Compound) | Cytochrome P-450 (CYP) | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | wikipedia.orgimrpress.com |

| 2a | N-hydroxy-2-acetylaminofluorene | N-acetyltransferase (NAT) | N-acetyl-N-acetoxyaminofluorene | wikipedia.orgacs.org |

| 2b | N-hydroxy-2-acetylaminofluorene | Sulfotransferase (SULT) | N-acetyl-N-sulfoxy-2-aminofluorene | wikipedia.org |

| 3 | Unstable Ester Metabolites | (Spontaneous decomposition) | Reactive arylamidonium/carbonium ions | wikipedia.org |

| 4 | Reactive Ions | (Non-enzymatic reaction) | Covalent binding to DNA (DNA adducts) | wikipedia.orgimrpress.comnih.gov |

Integration of this compound into Broader Carcinogenesis Frameworks

The detailed elucidation of this compound's metabolic activation pathway provided a foundational model for understanding the mechanism of action for an entire class of chemicals: the aromatic amines. nih.gov Its use has been central to developing and testing broader theories of chemical carcinogenesis. For instance, it is frequently used in multi-stage cancer models, which mimic the complex, stepwise progression of human cancers. isciii.es A common experimental model for liver cancer involves using an initiating agent like diethylnitrosamine (DEN) followed by the administration of this compound as a promoting agent, which selectively encourages the proliferation of initiated cells. mdpi.comisciii.es

Furthermore, this compound was the subject of one of the largest and most significant rodent bioassays ever conducted, the ED₀₁ study. researchgate.net This "megamouse" study involved over 24,000 mice and was designed to investigate the dose-response relationship of a carcinogen at very low doses. taylorandfrancis.comresearchgate.net The results from the ED₀₁ study have been instrumental in the ongoing scientific and regulatory debate about the existence of "practical thresholds" for DNA-reactive carcinogens, challenging the long-held assumption that any level of exposure carries some risk (the linear non-threshold model). researchgate.net The re-analysis of this data has suggested clear thresholds for both liver and bladder neoplasms induced by this compound, indicating that the mechanisms of carcinogenesis may differ between low and high doses. researchgate.net

Through decades of research, this compound has transitioned from a failed pesticide to an indispensable tool. chemicalbook.com Studies using this compound have profoundly contributed to the modern understanding of chemical carcinogenesis, encompassing metabolic activation, DNA adduct formation, DNA repair mechanisms, and the fundamental principles of dose-response in risk assessment. nih.govontosight.ai

Metabolic Activation Pathways of 1 Acetylaminofluorene

Cytochrome P450 (CYP)-Mediated Biotransformation

The initial and most crucial phase of 1-acetylaminofluorene metabolism occurs in the liver, where microsomal cytochrome P450 enzymes catalyze oxidative reactions. nih.gov These monooxygenases are responsible for introducing oxygen atoms into the AAF molecule, leading to the formation of various hydroxylated metabolites. gsartor.org This biotransformation can occur on either the nitrogen atom of the acetylamino group (N-hydroxylation) or at various positions on the fluorene (B118485) ring structure (C- or ring-hydroxylation). nih.gov These two pathways have profoundly different biological consequences: N-hydroxylation is the primary activation step, while ring hydroxylation is generally considered a detoxification mechanism. nih.govnih.gov

The conversion of AAF to N-hydroxy-1-acetylaminofluorene (N-OH-AAF) is the rate-limiting step for its metabolic activation. nih.gov This N-hydroxylated metabolite is more chemically reactive than the parent compound and is considered a proximate carcinogenic metabolite. nih.gov Studies have demonstrated that AAF itself is not the active agent, and its ability to exert biological effects is contingent upon its conversion to reactive metabolites, with N-OH-AAF being the key precursor. nih.govnih.gov Subsequent enzymatic reactions, such as sulfation or acetylation of the N-hydroxy group, can further convert N-OH-AAF into highly unstable and reactive esters, such as N-acetoxy-2-aminofluorene or the sulfate (B86663) ester of N-hydroxy-AAF, which can form covalent adducts with cellular macromolecules. nih.gov

The N-hydroxylation of AAF is catalyzed by specific isoforms of the cytochrome P450 enzyme system. Research indicates that this metabolic pathway is primarily mediated by enzymes belonging to the CYP1A subfamily. This is supported by studies showing that pretreatment with compounds known to induce CYP1A enzymes, such as 3-methylcholanthrene (B14862) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), leads to a marked increase in N-hydroxylase activity. aacrjournals.orgnih.gov In contrast, pretreatment with phenobarbital (B1680315), an inducer of other CYP families like CYP2B, has no significant effect on the rate of N-hydroxylation. aacrjournals.org This isoenzyme specificity highlights the crucial role of CYP1A-class enzymes in initiating the metabolic activation of AAF.

The enzymatic reaction kinetics for the N-hydroxylation of AAF have been characterized in studies using rat liver microsomes. This pathway is described as a high-affinity, low-capacity system. In one detailed kinetic analysis, the N-hydroxylation of AAF was best described by a single enzyme system with a Michaelis constant (Km) of 0.033 µM and a maximum velocity (Vmax) of 3.63 pmol/mg/min. aacrjournals.org This low Km value indicates a high affinity of the responsible CYP isoenzyme for AAF. Consequently, at low substrate concentrations, the metabolic activation of AAF via N-hydroxylation represents a major metabolic pathway. aacrjournals.org

| Metabolic Pathway | Apparent Km (µM) | Apparent Vmax (pmol/mg/min) |

|---|---|---|

| N-Hydroxylation | 0.033 | 3.63 |

The activity of AAF N-hydroxylase can be significantly modulated by various chemical agents. As noted, the pathway is strongly inducible by polycyclic aromatic hydrocarbons and related compounds. Pretreatment of mice with 3-methylcholanthrene resulted in a several-fold increase in N-hydroxylation activity compared to controls. nih.gov Similarly, TCDD markedly induces N-hydroxylase activity in rats. aacrjournals.org Interestingly, dietary administration of AAF itself can selectively induce its own N-hydroxylation, with activity reaching up to 400% of control levels after a few feeding cycles. nih.gov

Conversely, N-hydroxylation can be inhibited by compounds that block cytochrome P450 activity. Carbon monoxide, a classic inhibitor of CYP enzymes, is known to inhibit this reaction. nih.gov Specific inhibitors targeting the CYP1A family would also be expected to decrease the rate of N-OH-AAF formation.

In parallel with N-hydroxylation, cytochrome P450 enzymes also catalyze the hydroxylation of AAF at various carbon atoms on its aromatic fluorene ring system. elsevierpure.comnih.gov This process, known as ring hydroxylation or C-hydroxylation, is generally considered a detoxification pathway because the resulting phenolic metabolites are typically less reactive and more water-soluble, facilitating their conjugation and subsequent excretion. nih.gov At low concentrations of AAF, ring hydroxylation is the predominant metabolic route. elsevierpure.com However, this pathway can become saturated at higher AAF concentrations, at which point the N-hydroxylation pathway may become more significant. elsevierpure.com

Hydroxylation can occur at multiple positions on the fluorene ring, including positions 1, 3, 5, 7, and 9. aacrjournals.org The formation of these different metabolites is catalyzed by multiple forms of cytochrome P450, and the kinetics vary significantly for each position. aacrjournals.org For instance, 7-hydroxylation exhibits biphasic kinetics, indicating the involvement of both a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme. aacrjournals.org At high substrate concentrations, detoxification via 7- and 9-hydroxylation predominates. aacrjournals.org

The relative rates of formation of these metabolites are influenced by the specific CYP isoenzymes present, which can be altered by different inducing agents. TCDD markedly induces 1-, 3-, and 5-hydroxylation, while phenobarbital significantly induces both the high- and low-affinity pathways of 7-hydroxylation. aacrjournals.org The formation of 9-hydroxy-2-acetylaminofluorene has also been demonstrated in isolated rat hepatocytes. aacrjournals.org

The position of the hydroxyl group also affects the rate of subsequent metabolic steps, such as deacetylation, which is another detoxification route. The rate of microsomal deacetylation of ring-hydroxylated AAF isomers was found to decrease as the distance of the hydroxyl group from the acetylamino group increased, in the order of 1-OH-AAF > 3-OH-AAF > 7-OH-AAF > 5-OH-AAF ≈ 9-OH-AAF. nih.gov

| Metabolic Pathway | Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/mg/min) |

|---|---|---|---|

| 7-Hydroxylation | High-Affinity | 0.051 | 3.5 |

| Low-Affinity | 103 | 1351 | |

| 5-Hydroxylation | High-Affinity | 0.063 | 1.0 |

| Low-Affinity | 134 | 330 | |

| 3-Hydroxylation | High-Affinity | 0.058 | 0.4 |

| Low-Affinity | 114 | 96 | |

| 1-Hydroxylation | High-Affinity | 0.069 | 0.5 |

| Low-Affinity | 117 | 101 | |

| 9-Hydroxylation | Nonclassical kinetics observed |

Inter-individual Variability in CYP-Mediated Metabolism

The initial step in the metabolic activation of this compound is often hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. plos.org Specifically, CYP1A2 is known to be involved in the metabolism of aromatic amines and heterocyclic aromatic amines, compounds structurally related to this compound. plos.orgmdpi.comdnalife.academy

Significant inter-individual variability exists in the activity of CYP enzymes due to genetic polymorphisms. plos.orgmdpi.comnih.gov Variations in the gene encoding for CYP1A2 can lead to differences in enzyme expression and activity, which in turn can affect the rate of metabolism of its substrates. mdpi.comnih.gov For instance, certain polymorphisms in the CYP1A2 gene have been associated with altered enzyme inducibility and metabolic rates for compounds like caffeine. nih.govknmp.nl Although direct studies on the impact of CYP1A2 polymorphisms on this compound metabolism are limited, the established role of this enzyme in metabolizing similar compounds suggests that genetic variability in CYP1A2 could be a significant factor in the differences observed in individual susceptibility to the carcinogenic effects of this compound.

Sulfotransferase (SULT)-Mediated Conjugation

A critical pathway in the metabolic activation of the proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is conjugation mediated by sulfotransferases (SULTs). This enzymatic reaction leads to the formation of a highly reactive and unstable metabolite.

Formation of N-Hydroxy-2-acetylaminofluorene N-Sulfate

The sulfation of N-OH-AAF is catalyzed by cytosolic SULTs, resulting in the formation of N-hydroxy-2-acetylaminofluorene N-sulfate. This sulfate conjugate is a highly electrophilic species that can spontaneously decompose to form a reactive nitrenium ion, which is considered an ultimate carcinogen. This reactive intermediate can then form covalent adducts with cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis.

Characterization of N-Hydroxy-2-acetylaminofluorene Sulfotransferase

The sulfotransferase responsible for the activation of N-OH-AAF has been characterized in various species. In rats, this activity is attributed to a specific form of aryl sulfotransferase. Research has shown that this enzyme is a cytosolic protein that utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor for the conjugation reaction.

Reaction Product Inactivation of Aryl Sulfotransferase IV

Studies have demonstrated that the reactive product of the sulfotransferase-mediated conjugation of N-OH-AAF can lead to the inactivation of the enzyme itself. Specifically, the highly reactive N-hydroxy-2-acetylaminofluorene N-sulfate can covalently bind to and inactivate aryl sulfotransferase IV. This product-induced inactivation suggests a potential feedback mechanism that could modulate the metabolic activation of N-OH-AAF.

Comparative Sulfotransferase Activities Across Species and Sex

The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase exhibits significant variability across different species and between sexes, which may contribute to the observed differences in susceptibility to AAF-induced carcinogenesis. nih.govnih.gov For example, studies in rats have shown that male rats have higher hepatic sulfotransferase activity towards N-OH-AAF compared to female rats. nih.gov This correlates with the higher incidence of liver tumors in male rats exposed to AAF.

Below is a table summarizing the comparative sulfotransferase activities in the livers of various species.

| Species | Relative Sulfotransferase Activity |

| Guinea Pig | Readily demonstrable |

| Hamster | Readily demonstrable |

| Rabbit | Readily demonstrable |

| Monkey | Readily demonstrable |

| Mouse | Essentially devoid of activity |

| Dog | Essentially devoid of activity |

| Goat | Essentially devoid of activity |

| Data sourced from a study on acyltransferase and sulfotransferase-catalyzed activations of N-hydroxy-N-2-fluorenylacetamide. nih.gov |

This variability in sulfotransferase activity highlights the importance of considering species and sex differences in risk assessment for compounds like this compound.

N-Acetyltransferase (NAT) and N,O-Aryl Hydroxamic Acid Acyltransferase Activity

The esterification of the N-hydroxy metabolite of AAF, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a crucial step in its conversion to a more potent reactive form. This process is catalyzed by cytosolic enzymes, primarily N-acetyltransferases (NATs) and N,O-aryl hydroxamic acid acyltransferase (AHAT).

Following the initial N-hydroxylation of AAF by cytochrome P450 enzymes, the resulting N-OH-AAF can undergo O-acetylation. This reaction is catalyzed by two primary N-acetyltransferase isoenzymes, NAT1 and NAT2. aacrjournals.orgnih.gov These enzymes facilitate the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the hydroxyl group of N-OH-AAF. nih.gov This process yields an unstable intermediate, N-acetoxy-2-acetylaminofluorene. nih.gov

This N-acetoxy metabolite is highly reactive and can spontaneously break down to form a nitrenium ion, an electrophilic species that can covalently bind to cellular macromolecules like DNA. nih.gov Studies have shown that both NAT1 and NAT2 can catalyze this O-acetylation, but they exhibit different affinities for the N-hydroxy-arylamine substrates. Research on recombinant human enzymes has indicated that NAT2 generally has a higher affinity for substrates like N-hydroxy-2-aminofluorene (N-OH-AF) compared to NAT1, which may be attributed to the larger active site of the NAT2 enzyme. aacrjournals.orgnih.gov

N,O-Aryl hydroxamic acid acyltransferase (AHAT), also referred to as N-hydroxyarylamine O-acetyltransferase, plays a significant role in the bioactivation of N-OH-AAF. nih.govnih.gov This enzyme catalyzes an intramolecular acyltransfer reaction, moving the N-acetyl group from the nitrogen atom to the oxygen atom of the hydroxamic acid functional group. This reaction forms N-acetoxy-2-aminofluorene, a different reactive ester from the one produced by NAT-mediated O-acetylation. clemson.edu

Similar to N-acetoxy-2-acetylaminofluorene, N-acetoxy-2-aminofluorene is unstable and readily decomposes to form a reactive nitrenium ion that can form adducts with nucleic acids. clemson.eduelsevierpure.com Research has demonstrated that AHAT activity is present in various tissues, including the liver, kidney, and mammary glands. aacrjournals.orgoup.com Studies in rabbits have suggested that AHAT activity and the genetically polymorphic N-acetyltransferase (NAT) are properties of the same enzyme. nih.gov The efficiency of this activation pathway can vary between species and strains. For instance, the acyltransferase activity in the mammary glands of Sprague-Dawley rats is approximately twice that of the less susceptible Fischer strain. oup.com

| Parameter | Sprague-Dawley Rats | Fischer Rats |

| Relative Acyltransferase Activity (Mammary Gland) | ~2x | 1x |

Comparative N,O-Aryl Hydroxamic Acid Acyltransferase (AHAT) activity in the lactating mammary glands of different rat strains, with N-hydroxy-N-2-acetylaminofluorene as the substrate. The activity in Fischer rats is set as the baseline (1x). oup.com

Deacylation Processes in this compound Metabolism

Deacylation, the removal of the acetyl group from N-OH-AAF, represents an alternative pathway for metabolic activation. This process is catalyzed by microsomal enzymes and leads to the formation of different reactive intermediates.

The enzymatic removal of the acetyl group from N-OH-AAF is primarily carried out by microsomal amidohydrolases, also known as deacetylases. nih.govnih.gov This reaction yields N-hydroxy-2-aminofluorene (N-OH-AF). nih.gov Significant deacetylase activity has been identified in the liver microsomes of various species, with particularly high activity observed in guinea pigs. uni-muenchen.descispace.com

Genetic variability plays a crucial role in the rate of this metabolic step. Studies examining different inbred mouse strains have revealed significant differences in N-OH-AAF deacetylase activity. This genetic variation may contribute to individual differences in susceptibility to the effects of AAF. nih.gov In all mouse strains studied, the rate of deacetylation for N-OH-AAF was found to be significantly higher (5 to 13 times) than for the parent compound, AAF. nih.gov

| Mouse Strain | Relative N-OH-AAF Deacetylase Activity |

| AU/SsJ (Fastest) | 4.0x |

| C57BL/6J | ~2.0x |

| RIIIS/J (Slowest) | 1.0x |

Relative hepatic N-hydroxy-2-acetylaminofluorene (N-OH-AAF) deacetylase activity in different inbred mouse strains. The activity in the slowest strain (RIIIS/J) is set as the baseline (1.0x). nih.gov

The product of deacetylation, N-OH-AF, is a substrate for further metabolic reactions. It can be oxidized to form 2-nitrosofluorene (B1207293). uni-muenchen.deresearchgate.net The formation of this nitroso derivative has been observed in vitro following the incubation of N-OH-AAF with liver microsomal preparations. uni-muenchen.de 2-Nitrosofluorene is a highly electrophilic and reactive metabolite. dntb.gov.ua Both N-hydroxy-2-aminofluorene and 2-nitrosofluorene have been shown to be potent, direct-acting mutagens. nih.gov The enzymatic conversion of N-OH-AAF to 2-nitrosofluorene, via deacetylation, is therefore a significant pathway in the generation of ultimate reactive species from this compound. uni-muenchen.deresearchgate.net

Modulation of this compound Biotransformation by Environmental Factors

The intricate pathways of AAF metabolism are not static; they can be significantly influenced by a variety of environmental and host-specific factors. These modulators can alter the activity of the enzymes involved, thereby shifting the balance between detoxification and metabolic activation.

Exposure to certain chemicals can also modulate AAF metabolism. Polycyclic aromatic hydrocarbons (PAHs), found in cigarette smoke and polluted air, are known inducers of cytochrome P450 enzymes, particularly the CYP1A family. nih.gov Since CYP1A2 is a key enzyme in the initial N-hydroxylation of AAF, exposure to inducers like those in cigarette smoke can potentially accelerate this primary activation step. nih.gov Furthermore, sulfate ion concentration in vivo can influence the reactivity of N-OH-AAF. An increase in available sulfate can enhance the formation of the highly reactive metabolite 2-acetylaminofluorene-N-sulfate, leading to increased binding to cellular macromolecules. nih.gov

Host factors such as age also play a role. Studies have demonstrated that the age of an animal can influence the pharmacokinetics of AAF, affecting its absorption, distribution, metabolism, and elimination. uni-muenchen.de

Impact of Dietary Selenium on Metabolic Activation and Detoxification

Dietary selenium (Se) has been shown to significantly alter the biotransformation of this compound (AAF), generally leading to a decrease in metabolic activation and an enhancement of detoxification pathways. nih.gov Research indicates that selenium supplementation can shift the balance of AAF metabolism away from the formation of carcinogenic metabolites towards the production of non-carcinogenic phenolic metabolites. nih.govnih.gov

Studies in rats have demonstrated that dietary selenium influences the metabolic profile of AAF. In vitro experiments using hepatic microsomes from selenium-supplemented rats showed a greater production of non-carcinogenic phenolic metabolites of AAF compared to microsomes from selenium-deficient rats. nih.gov Conversely, oral administration of selenium has been found to decrease N-hydroxylation, a key step in the metabolic activation of AAF, while increasing ring hydroxylation, a detoxification pathway. nih.gov

Further research has elucidated the effects of selenium on specific enzymatic pathways involved in AAF metabolism. Selenium administration has been shown to enhance the activity of glucuronyl transferase by 100%. nih.gov This enzyme is crucial for the detoxification of AAF metabolites through conjugation with glucuronic acid, facilitating their excretion. nih.gov In contrast, selenium has been observed to inhibit p-nitrophenol-sulfotransferase activity by 50%. nih.gov

In vivo studies have corroborated these findings. Selenium-deficient rats excrete two to three times more of the proximate carcinogenic metabolite, N-hydroxy-AAF, in both its free form and as a glucuronic acid conjugate, compared to selenium-supplemented rats. nih.gov Conversely, selenium-deficient rats excrete lower amounts of non-carcinogenic AAF metabolites. nih.gov These findings suggest that adequate dietary selenium is crucial for steering the metabolism of AAF towards detoxification.

Interestingly, while selenium supplementation alters the metabolic profile of AAF, it has been reported to have no effect on the total amount of AAF residues covalently bound to hepatic DNA in vivo. nih.gov However, it has been shown to offer a protective effect against AAF-induced DNA single-strand breaks. nih.gov

The following tables summarize the key research findings on the impact of dietary selenium on the metabolic activation and detoxification of this compound.

Table 1: Effect of Dietary Selenium on this compound Metabolism

| Metabolic Pathway | Effect of Selenium Supplementation | Outcome |

| N-hydroxylation | Decrease nih.gov | Reduced formation of the proximate carcinogen N-hydroxy-AAF. |

| Ring Hydroxylation | Increase nih.gov | Enhanced formation of non-carcinogenic phenolic metabolites. |

| Glucuronidation | 100% increase in glucuronyl transferase activity. nih.gov | Increased detoxification and excretion of AAF metabolites. |

Table 2: Urinary Excretion of this compound Metabolites in Rats with Different Selenium Status

| Metabolite | Selenium-Deficient Rats | Selenium-Supplemented Rats |

| N-hydroxy-AAF (free and conjugated) | 2-3 times higher excretion. nih.gov | Lower excretion. nih.gov |

| Non-carcinogenic Metabolites | Lower excretion. nih.gov | Higher excretion. nih.gov |

Formation and Characteristics of 1 Acetylaminofluorene Derived Dna Adducts

Major Acetylated DNA Adducts

Upon metabolic activation, AAF can form several DNA adducts. oup.comsemanticscholar.org The major acetylated adducts include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). oup.comsemanticscholar.org Of these, the dG-C8-AAF adduct is the most extensively studied. oup.comresearchgate.net

N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

The dG-C8-AAF adduct is a significant DNA lesion formed from the reaction of a reactive metabolite of AAF with the C8 position of guanine (B1146940). nih.govnih.gov This bulky adduct is a strong block to DNA synthesis and is known to induce frameshift mutations, though base substitutions can also occur. nih.govresearchgate.net The mutagenic potential of dG-C8-AAF is closely linked to the conformational changes it induces in the DNA structure. nih.gov The presence of the acetyl group causes the conformational equilibrium to shift towards the syn conformation, where the guanine base is displaced from the helix by the fluorene (B118485) ring. researchgate.netnih.govresearchgate.net

Conformational Heterogeneity and Topological Effects on DNA Helix

The dG-C8-AAF adduct introduces significant structural perturbations to the DNA double helix. It does not adopt a single, fixed structure but instead exists in a dynamic equilibrium of multiple conformations. nih.govnih.gov This conformational heterogeneity is a crucial factor influencing its recognition by DNA repair enzymes and its processing by DNA polymerases. nih.govnih.gov The primary conformations observed are the major groove (B-type), base-displaced intercalated (S-type), and minor groove wedge (W-type) conformers. nih.govnih.govresearchgate.net The distribution of these conformational states is highly dependent on the local DNA sequence. nih.gov

In the base-displaced or "stacked" (S-type) conformation, the fluorene ring of the AAF moiety intercalates into the DNA helix, displacing the modified guanine base. researchgate.netnih.gov This causes a significant distortion of the DNA backbone. researchgate.net The displaced guanine is typically found in the syn glycosidic conformation. nih.gov This conformation disrupts the normal Watson-Crick base pairing and stacking interactions within the helix. nih.govresearchgate.net Studies using 19F NMR spectroscopy on a related adduct have shown that in a duplex, the adduct can adopt exclusively a base displacement structure, with conformers differing only in the orientation of the acetyl group. nih.gov The base-displaced intercalated conformation is considered a highly distorted structure and is thought to be a better substrate for nucleotide excision repair (NER). nih.govresearchgate.net

The equilibrium between the different conformations of the dG-C8-AAF adduct is strongly influenced by the surrounding DNA sequence. nih.govnih.govoup.com The fractional populations of the major groove, base-displaced, and wedge conformations are sequence-dependent. nih.gov For instance, the stability of looped-out slipped mutagenic intermediates (SMIs), which are precursors to frameshift mutations, is sequence-dependent. nih.gov The NarI sequence (5′-GGCGCC-3′) is a known hotspot for AAF-induced -2 frameshift mutations. nih.govnih.gov Altering the sequence flanking the adduct can shift the mutational outcome, for example, from a -2 frameshift to a -1 or -3 deletion. nih.gov This suggests that the local sequence context modulates the stability of different conformational intermediates, thereby dictating the mutational specificity. nih.gov

| Conformation Type | Description | Key Feature |

| Major Groove (B-type) | The AAF moiety resides in the major groove of the DNA. | Least distortion to the overall B-form DNA helix. |

| Base-Displaced (S-type) | The fluorene ring intercalates into the helix, displacing the guanine. | Highly distorting; modified guanine is in the syn conformation. |

| Wedge (W-type) | The adduct is positioned in the minor groove. | A recognized conformational state of the dG-C8-AAF adduct. |

The formation of the dG-C8-AAF adduct leads to significant local distortions in the DNA helix, including untwisting and bending. nih.gov The base-displaced conformation, in particular, causes extensive structural disruption. researchgate.net These distortions thermodynamically destabilize the DNA duplex. nih.gov The steric hindrance from the acetyl group in the dG-C8-AAF adduct diminishes the stabilizing stacking interactions between the adduct and adjacent bases. nih.gov Thermodynamic studies on AAF-modified DNA duplexes containing deletions, which model frameshift intermediates, have shown that their stability is related to the conformational state. nih.gov Specifically, the stacked (S-type) conformer of slipped mutagenic intermediates is thermodynamically more stable than the more flexible externally bound (B-type) conformer, suggesting that thermodynamic stability of these structures is a critical factor for inducing frameshift mutations. nih.gov

Deacetylated DNA Adducts

In addition to acetylated adducts, the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is also a major lesion formed from AAF. nih.govnih.govoup.com This adduct is formed through the metabolic deacetylation of N-hydroxy-2-AAF to N-hydroxy-2-aminofluorene, which then reacts with DNA. nih.govoup.com The dG-C8-AF adduct is structurally similar to dG-C8-AAF but lacks the acetyl group. researchgate.net

This seemingly minor structural difference leads to significant differences in conformational and biological properties. nih.gov Unlike dG-C8-AAF, the less bulky dG-C8-AF adduct can more readily adopt an anti glycosidic conformation, which allows it to remain within the DNA helix, causing less distortion and maintaining normal Watson-Crick base pairing. researchgate.netnih.govresearchgate.net Consequently, the dG-C8-AF adduct is often less of a block to DNA polymerases and is considered less mutagenic than its acetylated counterpart, more frequently leading to base substitutions rather than frameshifts. nih.govnih.gov However, it can also exist in a base-displaced intercalated conformation, and the equilibrium between these states is also sequence-dependent. nih.gov

| Adduct | Key Structural Feature | Predominant Conformation in DNA | Typical Mutagenic Outcome |

| dG-C8-AAF | Contains acetyl group | syn (base-displaced) | Frameshift mutations |

| dG-C8-AF | Lacks acetyl group | anti (in-helix) and syn | Base substitutions |

N-(Deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)

The deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is one of the major DNA lesions formed from 2-AAF. Its formation involves the metabolic activation of AAF to N-hydroxy-2-acetylaminofluorene, followed by enzymatic deacetylation to N-hydroxy-2-aminofluorene. This metabolite can then form a reactive nitrenium ion that binds to the C8 position of guanine. Spectroscopic studies of dG-C8-AF have revealed distinct fluorescence emission spectra at different temperatures, indicating the influence of the microenvironment on the adduct's electronic properties nih.gov.

Conformational Comparisons with Acetylated Adducts

The deacetylated dG-C8-AF adduct and its acetylated counterpart, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), exhibit significant conformational differences that influence their biological consequences. The smaller hydrogen atom in dG-C8-AF, in place of the bulkier acetyl group in dG-C8-AAF, reduces steric hindrance. This allows dG-C8-AF to adopt both syn and anti conformations relative to the deoxyribose sugar researchgate.net. In the anti conformation, normal Watson-Crick base pairing with cytosine is maintained, causing minimal distortion to the DNA helix. Conversely, the dG-C8-AAF adduct predominantly adopts a syn conformation, which displaces the guanine base from the helix and places the fluorene ring into the DNA stack, leading to significant helical distortion researchgate.netnih.gov. These conformational differences are thought to underlie their distinct mutagenic profiles, with dG-C8-AF primarily inducing base substitution mutations and dG-C8-AAF leading to frameshift mutations researchgate.netnih.gov.

Table 1: Conformational and Mutagenic Properties of dG-C8-AF and dG-C8-AAF

| Adduct | Predominant Conformation | DNA Helix Distortion | Primary Mutational Outcome |

| dG-C8-AF | Anti and Syn | Minimal to Moderate | Base substitutions |

| dG-C8-AAF | Syn | Significant | Frameshift mutations |

Minor Acetylated DNA Adducts

In addition to the major C8-guanine adducts, a minor acetylated adduct is also formed.

3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

The 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) adduct is formed in smaller quantities compared to the C8 adducts nih.govresearchgate.net. Despite being a minor lesion, its persistence in tissues suggests it may play a significant role in the long-term biological effects of AAF exposure nih.govnih.gov.

Accommodation in the Minor Groove and DNA Stability

Structural studies using NMR spectroscopy and molecular dynamics have shown that the AAF moiety of the dG-N2-AAF adduct resides in the minor groove of the DNA helix nih.govnih.gov. The fluorene ring can be oriented in either the 5' or 3' direction along the modified strand, and this orientation appears to be dependent on the local DNA sequence nih.gov. Despite its bulky nature, the dG-N2-AAF adduct does not significantly disrupt Watson-Crick base pairing nih.govnih.gov. Interestingly, the presence of this adduct can increase the thermal and thermodynamic stability of the DNA duplex, an effect driven by a favorable entropy change nih.gov. This stabilization is attributed to the duplex structure adjusting to accommodate the adduct, thereby reducing its exposure to water molecules nih.gov.

Differential Persistence in Cellular DNA

The various AAF-induced DNA adducts exhibit different rates of removal by cellular DNA repair mechanisms. The major acetylated adduct, dG-C8-AAF, is typically repaired efficiently nih.govnih.gov. In contrast, the deacetylated dG-C8-AF adduct shows nonrandom persistence, particularly in regions of DNA associated with the nuclear matrix nih.govosti.gov. The minor dG-N2-AAF adduct is noteworthy for its significant persistence over time in various chromatin fractions, showing inefficient removal nih.govnih.govnih.gov. This resistance to repair suggests that dG-N2-AAF may contribute significantly to the long-term mutagenic spectrum observed after AAF exposure nih.govresearchgate.net.

Table 2: Persistence of AAF-Derived DNA Adducts

| Adduct | Location of Modification | Repair Efficiency | Persistence in DNA |

| dG-C8-AAF | C8 of Guanine | Efficient | Low |

| dG-C8-AF | C8 of Guanine | Moderate (Region-dependent) | Moderate to High |

| dG-N2-AAF | N2 of Guanine | Inefficient | High |

Spatial and Temporal Dynamics of Adduct Formation in Biological Systems

Following administration of 2-AAF, the formation of DNA adducts appears to be a relatively rapid process. Studies in rat liver have shown that the acetylated (dG-C8-AAF and dG-N2-AAF) and deacetylated (dG-C8-AF) adducts can be detected within ten hours of the initial dose nih.govosti.govnih.gov. Initially, these adducts are distributed randomly throughout the genome, indicating that all regions of the DNA loops are equally susceptible to their formation nih.govosti.govnih.gov.

However, the persistence of these adducts over time reveals a non-random spatial distribution related to DNA repair efficiency. As noted earlier, the deacetylated dG-C8-AF adduct shows increased persistence in DNA regions constrained by the nuclear matrix, with this nonrandom pattern becoming more pronounced over time nih.govosti.gov. In contrast, the dG-N2-AAF adduct remains poorly repaired across all chromatin fractions even after extended periods nih.govosti.gov. This differential repair and persistence create a dynamic and non-uniform landscape of DNA damage within the nucleus over time, which may have important implications for the tissue-specific and long-term carcinogenic effects of 1-acetylaminofluorene.

Time-Course of Adduct Levels in Hepatic DNA

The liver is a primary target for the carcinogenic effects of acetylaminofluorene, and the formation of DNA adducts in hepatic tissue is a critical event in the initiation of liver cancer. The concentration of these adducts in hepatic DNA has been observed to increase gradually following continuous dietary administration of the compound, reaching a plateau after approximately two weeks. nih.gov The primary adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov

Studies in F344 rats fed a diet containing 0.02% 2-acetylaminofluorene (B57845) for 28 days have provided detailed insights into the distribution of DNA adducts within different hepatic cell populations. At the end of the 28-day feeding period, the highest concentration of the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, was found in hepatocytes, the main cell type of the liver. The levels were significantly lower in nonparenchymal cells and the bile duct fraction. nih.gov

After the cessation of acetylaminofluorene administration, the removal of these DNA adducts from the liver DNA begins. This removal process has been characterized as biphasic in whole liver, hepatocytes, and nonparenchymal cells. nih.gov An initial fast phase of adduct removal is observed until the concentration reaches approximately 60 fmol/µg DNA, which takes about seven days in whole liver and hepatocytes, and about two days in nonparenchymal cells. This is followed by a slower removal phase. nih.gov In contrast, the bile duct fraction exhibits only a single, slow phase of adduct removal. nih.gov Even after a 28-day recovery period on a control diet, a significant portion of the DNA adducts persists, with hepatocytes continuing to account for a major fraction of this persistent adduct population. nih.gov

Table 1: Concentration of N-(deoxyguanosin-8-yl)-2-aminofluorene Adducts in Hepatic Cell Types of Rats

| Hepatic Cell Type | Adduct Level after 28 Days of AAF Feeding (fmol/µg DNA) | Adduct Level after 28-Day Recovery Period (fmol/µg DNA) |

|---|---|---|

| Hepatocytes | 282 ± 28 | 30-40 |

| Whole Liver | 232 ± 33 | 30-40 |

| Nonparenchymal Cells | 128 ± 30 | 30-40 |

| Bile Duct Fraction | 60 ± 12 | 30-40 |

Adduct Formation in Extra-hepatic Tissues (e.g., Skin)

While the liver is a primary site of acetylaminofluorene metabolism and DNA adduct formation, these adducts can also be formed in extra-hepatic tissues, such as the skin, particularly following topical exposure. In mice, dermal application of 2-acetylaminofluorene has been shown to result in the formation of DNA adducts in the skin, liver, lung, and kidney, with the skin exhibiting the highest levels of adducts. nih.gov

The major DNA adducts identified in vivo in the skin and other tissues include the non-acetylated adduct N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and two acetylated adducts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). nih.gov

Studies utilizing 3D reconstructed human skin tissues have provided further insights into the dynamics of adduct formation in the skin. A single, short-term exposure (3 hours) to 2-acetylaminofluorene resulted in minimal, though detectable, levels of DNA adducts. oup.comoup.com However, multiple exposures over a 48-hour period led to a more than 10-fold increase in adduct levels, suggesting an induction of the metabolic enzymes responsible for activating acetylaminofluorene into its DNA-reactive forms within the skin tissue. oup.comoup.comresearchgate.net

The direct application of the genotoxic metabolites of 2-acetylaminofluorene, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF), to these skin models resulted in adduct levels that were at least 10-fold greater than those observed after multiple exposures to the parent compound. oup.comoup.comresearchgate.net

Table 2: DNA Adduct Formation in 3D Reconstructed Human Skin Tissue Models Following Exposure to 2-Acetylaminofluorene and its Metabolites

| Compound | Exposure Protocol | Relative DNA Adduct Level |

|---|---|---|

| 2-Acetylaminofluorene (2-AAF) | Single 3-hour exposure | Minimal |

| 2-Acetylaminofluorene (2-AAF) | Multiple exposures over 48 hours | >10-fold increase compared to single exposure |

| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | Single 3-hour exposure | At least 10-fold greater than multiple 2-AAF exposures |

| N-hydroxy-2-aminofluorene (N-OH-2-AF) | Single 3-hour exposure | At least 10-fold greater than multiple 2-AAF exposures |

Molecular Mechanisms of 1 Acetylaminofluorene Induced Genotoxicity

DNA Damage Induction and Mutagenic Specificity

The presence of AAF-DNA adducts induces a range of mutations, with a specificity that has been characterized in various experimental systems. The nature of these mutations is directly linked to the structural distortions introduced into the DNA helix by the bulky AAF moiety.

AAF is a well-established inducer of both frameshift mutations and base-pair substitutions. nih.gov Frameshift mutations, which involve the insertion or deletion of nucleotides, are a characteristic consequence of AAF-induced DNA damage. nih.govgenome.gov The bulky dG-C8-AAF lesion is known to predominantly induce frameshift mutations. researchgate.net These mutations can alter the reading frame of a gene, leading to the production of a non-functional protein. genome.gov In addition to frameshifts, AAF also causes base-pair substitutions, with transversions being a common type. nih.gov

Studies utilizing shuttle plasmid vectors containing a single dG-C8-AAF adduct have demonstrated that the majority of mutations induced by this lesion are targeted at the site of the adduct. nih.govresearchgate.net A significant proportion of these targeted mutations are G.C transversions, specifically G.C → C.G and G.C → T.A substitutions. nih.govresearchgate.net In human cells, G.C → T.A transversions have been identified as a principal type of base substitution. researchgate.net This specificity suggests that the dG-C8-AAF adduct directly interferes with the fidelity of DNA replication at the site of the lesion.

Alongside base-pair substitutions, single nucleotide deletions are a frequent mutagenic outcome of AAF-induced DNA damage. nih.govnih.govresearchgate.net These deletions, a form of frameshift mutation, occur at the site of the dG-C8-AAF adduct. The induction of these deletions is a key component of the mutagenic spectrum of AAF and contributes to its genotoxicity.

The two primary DNA adducts formed by AAF, the acetylated dG-C8-AAF and the deacetylated dG-C8-AF, exhibit distinct mutagenic properties. nih.govnih.gov The structural differences between these two adducts are thought to underlie their different biological consequences. researchgate.netnih.gov The bulky dG-C8-AAF adduct tends to cause more significant distortions in the DNA helix, favoring a syn-conformation and leading to base displacement. researchgate.netnih.gov This conformation is strongly associated with the induction of frameshift mutations. researchgate.net In contrast, the dG-C8-AF adduct is more flexible and can maintain an anti-conformation, causing less disruption to the DNA structure. nih.govnih.gov Consequently, dG-C8-AF adducts are more likely to lead to base substitution mutations rather than frameshifts. researchgate.net

| Adduct | Predominant Mutation Type |

| dG-C8-AAF | Frameshift mutations |

| dG-C8-AF | Base substitution mutations |

Impact on DNA Replication and Transcription

The presence of AAF-DNA adducts poses a significant obstacle to the cellular machinery responsible for DNA replication and transcription. These bulky lesions can physically impede the progression of DNA and RNA polymerases, leading to a cascade of cellular responses.

AAF-DNA adducts, particularly the dG-C8-AAF lesion, act as strong blocks to DNA synthesis. researchgate.netnih.gov Replicative DNA polymerases are often completely blocked by the acetylated lesion. nih.gov The structural distortion caused by the dG-C8-AAF adduct, which favors a syn-conformation and base displacement, is a major contributor to this blockage. nih.gov While the deacetylated dG-C8-AF adduct can also hinder DNA synthesis, it is generally considered to be a less potent block than its acetylated counterpart. nih.govacs.org The efficiency of bypass by DNA polymerases is significantly lower for dG-C8-AAF compared to dG-C8-AF. nih.gov When bypass does occur, it is often carried out by specialized low-fidelity translesion synthesis (TLS) polymerases, such as Polymerase ζ, in a process that can be error-prone and is a major source of AAF-induced mutations. nih.govoup.com

Translesion Synthesis Mechanisms and Bypass Efficiency

When DNA replication machinery encounters a bulky adduct like that formed by 1-Acetylaminofluorene (1-AAF), the process is often halted. nih.gov To overcome this blockage and prevent cellular death, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate across the damaged template. jmordoh.com.ar The bypass of 1-AAF-guanine adducts is a complex process often involving a "two-polymerase" model where different enzymes handle nucleotide insertion and subsequent extension. nih.gov

Role of Y-Family DNA Polymerases (e.g., Polη, Polζ)

The Y-family of DNA polymerases and the B-family polymerase Polζ are central to bypassing 1-AAF-induced DNA lesions. nih.govnih.gov These polymerases are specialized for replicating past damaged DNA that blocks the main replicative polymerases. uq.edu.au

DNA Polymerase ζ (Polζ): Purified yeast Polζ is notably inefficient at bypassing an acetylaminofluorene-dG (AAF-dG) adduct on its own. nih.govnih.gov It can, however, perform limited translesion synthesis, predominantly by incorporating a guanine (B1146940) (G) opposite the AAF-adducted guanine. nih.gov While Polζ struggles with the initial nucleotide insertion opposite the lesion, it is capable of extending DNA synthesis from a nucleotide that has already been inserted opposite the AAF-dG adduct. nih.govaacrjournals.org This suggests that Polζ's primary role might be in the extension step after another polymerase has inserted a base opposite the lesion. nih.gov

DNA Polymerase η (Polη): In contrast to Polζ, Polη may play a role in the initial insertion step. Studies have shown that Polη can incorporate a cytosine (C) opposite the AAF-G adduct in vitro. nih.gov Following this insertion, Polζ can then take over to continue the extension of the DNA strand. nih.gov This cooperative action between Polη and Polζ, where Polη inserts the nucleotide and Polζ extends from it, exemplifies a two-polymerase mechanism for bypassing the adduct. nih.govaacrjournals.org In some sequence contexts, a cooperation between both polymerases is necessary for efficient extension synthesis. aacrjournals.org

The functions of Polζ and Polη can be complementary. For instance, in response to UV radiation damage, Polη can bypass certain photoproducts that Polζ cannot, and vice versa, indicating that both are crucial for a comprehensive translesion synthesis response. nih.gov

Stimulation of Translesion Synthesis by Accessory Proteins (e.g., Rev1)

The accessory protein Rev1 plays a crucial, albeit non-catalytic, role in the bypass of AAF-dG adducts, primarily by stimulating the activity of Polζ. nih.govnih.gov

Synergistic Action with Polζ: While purified yeast Rev1 alone is essentially unable to act on a template AAF-dG adduct, and Polζ alone is very inefficient, combining the two results in a synergistic effect on translesion synthesis. nih.govnih.govaacrjournals.org Rev1 protein enhances Polζ's ability to insert a nucleotide opposite the AAF-dG adduct and strongly stimulates the subsequent extension step. nih.govnih.gov This stimulation occurs regardless of which nucleotide has been inserted opposite the lesion. aacrjournals.org

Non-Catalytic Function: Rev1 is known to have dCMP transferase activity, meaning it can insert a cytosine opposite certain DNA lesions. nih.gov However, in the case of AAF-dG adducts, its primary function appears to be non-catalytic. nih.govaacrjournals.org It acts as a scaffold or accessory factor that facilitates the function of Polζ. Deleting the C-terminal region of Rev1 abolishes its ability to stimulate Polζ, without affecting its own dCMP transferase activity, further supporting its non-catalytic role in this context. nih.govnih.gov

In Vivo Importance: The importance of this partnership is confirmed by in vivo studies in yeast. Cells lacking either Rev1 or Polζ show a dramatic reduction in AAF adduct-induced mutagenesis, indicating that both proteins are equally critical for the error-prone bypass of these lesions in living cells. nih.gov

The following table summarizes the roles of key polymerases and proteins in bypassing 1-AAF-dG adducts.

| Polymerase/Protein | Primary Role in 1-AAF Adduct Bypass | Key Research Finding |

|---|---|---|

| Polζ | Primarily extension synthesis past the lesion; inefficient at initial nucleotide insertion. | Purified Polζ is very inefficient in bypassing the AAF-dG adduct alone. nih.govnih.gov |

| Polη | Potentially responsible for nucleotide (cytosine) insertion opposite the AAF-dG adduct. | Can incorporate a C opposite the AAF-G adduct in vitro, facilitating subsequent extension by Polζ. nih.gov |

| Rev1 | Non-catalytic stimulation of Polζ activity. | Strongly stimulates both nucleotide insertion and extension synthesis by Polζ in a synergistic manner. nih.govaacrjournals.org |

Transcription Arrest by DNA Adducts

Bulky chemical adducts like those formed by 1-AAF can physically obstruct the progression of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. This leads to a halt in gene expression, a phenomenon known as transcription arrest. nih.gov

The location of the adduct is critical. An acetylaminofluorene adduct located on the transcribed (or template) strand of the DNA acts as a potent block to transcriptional elongation. nih.govnih.gov Studies using cell-free extracts have shown that when an AAF adduct is present on the template strand, transcription typically terminates one nucleotide before the damaged guanine residue. nih.gov In contrast, if the adduct is on the non-transcribed (or coding) strand, the RNA polymerase can bypass the lesion. nih.gov However, even on the non-transcribed strand, the adduct can enhance the polymerase's tendency to pause at nearby sequence-specific pause sites. nih.gov This disruption of transcription can interfere with normal cellular processes and may trigger other cellular responses, such as transcription-coupled DNA repair. nih.gov

Chromosomal Aberrations

The genotoxicity of 1-AAF and its derivatives extends to the macroscopic level of chromosomal structure. Exposure to the direct-acting mutagen N-nitroso-2-acetylaminofluorene (N-NO-AAF), a derivative of 1-AAF, has been shown to significantly increase the frequency of chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov

These structural damages to chromosomes include:

Chromatid breaks

Chromatid exchanges

Chromosome breaks

Chromosome ring formation

The formation of these aberrations is a direct consequence of the cell's struggle to replicate and segregate DNA containing bulky adducts. Unrepaired or improperly repaired DNA lesions can lead to double-strand breaks during replication, which in turn can result in these large-scale chromosomal rearrangements. The presence of such aberrations is a hallmark of genomic instability and is strongly associated with the development of cancer. nih.gov

Contributions to Neoplastic Transformation Mechanisms

The genotoxic events initiated by this compound are fundamental to its carcinogenicity and its ability to induce neoplastic transformation. The process begins with the metabolic activation of 1-AAF, leading to the formation of reactive metabolites that bind to DNA, primarily at the C8 position of guanine, forming bulky adducts. semanticscholar.org

These DNA adducts are the primary initiating lesions. If not removed by DNA repair mechanisms, they can lead to several downstream consequences that promote cancer development:

Replication Blockage and Mutagenesis: The adducts block standard DNA replication. nih.gov The subsequent use of error-prone TLS polymerases, such as Polζ in conjunction with Rev1, to bypass these blocks is a major source of mutations. nih.gov The presence of a single AAF adduct in a plasmid has been shown to increase mutation frequency significantly in both mammalian cells and bacteria, with the majority of mutations being targeted base substitutions or single nucleotide deletions at the site of the adduct. researchgate.net These mutations can occur in critical growth-control genes (proto-oncogenes and tumor suppressor genes), providing a selective growth advantage to the affected cells.

Genomic Instability: The induction of chromosomal aberrations contributes to large-scale genomic instability. nih.gov This instability can lead to the loss of heterozygosity, gene amplification, and other rearrangements that further drive the carcinogenic process.

Cellular Proliferation: While the genotoxic effects are considered necessary for tumor formation, they may not be sufficient on their own. Toxic effects of 1-AAF also lead to cell death (apoptosis) and compensatory cell proliferation. nih.gov This increased proliferation can expand the population of initiated (mutated) cells, increasing the probability of further genetic alterations and progression towards a malignant phenotype.

Together, the formation of DNA adducts, the resulting mutations from error-prone DNA bypass, and the induction of chromosomal instability form a direct mechanistic pathway from 1-AAF exposure to the neoplastic transformation of cells. nih.gov

Dna Repair Pathways in Response to 1 Acetylaminofluorene Adducts

Nucleotide Excision Repair (NER) System

Nucleotide Excision Repair is a versatile DNA repair mechanism that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions, including those formed by AAF. wikipedia.org The process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to restore the DNA duplex. wikipedia.org

The remarkable ability of the NER pathway to act on a diverse range of chemical adducts stems from its recognition of structural distortions in the DNA helix rather than specific chemical moieties.

A key feature of NER substrates is their tendency to be bulky and to thermodynamically destabilize the DNA double helix. researchgate.netresearchgate.net AAF adducts, particularly the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct, cause significant distortion and destabilization of the DNA structure. researchgate.net This disruption is a critical signal for the NER machinery. Research has established a correlation between the degree of thermodynamic destabilization induced by a lesion and the efficiency of its recognition and repair by the NER system. researchgate.net The more a lesion perturbs the normal DNA conformation, the more efficiently it is targeted by NER. The base-displaced intercalated conformation of the dG-C8-AAF adduct, for instance, leads to extensive distortions that are correlated with higher NER susceptibility. researchgate.net

In human global genomic NER (GG-NER), the initial damage recognition is primarily carried out by the XPC-RAD23B protein complex. mdpi.com This complex scans the genome for structural anomalies in the DNA. mdpi.com The binding affinity of XPC-RAD23B to the damaged site is a crucial and often rate-limiting step in the NER process. researchgate.net Studies have shown that dG-C8-AAF is a well-characterized NER substrate that facilitates strong binding of the XPC-RAD23B complex. nih.gov The efficiency of this binding correlates with the extent of DNA duplex destabilization caused by the adduct. researchgate.net The XPC-RAD23B complex recognizes the distorted DNA structure, binds to it, and initiates the recruitment of subsequent NER factors to the site of damage. mdpi.comnih.gov

The conformation adopted by an AAF adduct within the DNA helix significantly influences the efficiency of its repair. AAF adducts can adopt several conformations, including a major groove binding ("B-type") conformation and a more disruptive, base-displaced stacked ("S-type") conformation. oup.com The S-type conformation, which causes greater distortion of the DNA helix, is generally recognized and repaired more efficiently by the NER system. researchgate.netoup.com The rate of incision by the NER machinery is dependent on both the specific adduct and the surrounding DNA sequence, which in turn affect the adduct's conformation. nih.gov

The NER system exhibits different efficiencies in the repair of the two major adducts formed by AAF metabolites: the acetylated N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

Research consistently shows that the dG-C8-AAF adduct is repaired more efficiently by the NER system than the dG-C8-AF adduct. researchgate.net This difference in repair efficiency is attributed to the greater helical distortion and thermodynamic destabilization induced by the bulkier, acetylated AAF adduct compared to the AF adduct. researchgate.netresearchgate.net The rate of incision for AAF-DNA adducts has been found to be faster than for AF adducts in the same sequence context. nih.gov

Below is a table summarizing the relative repair efficiencies and DNA destabilization caused by these two adducts.

| Adduct Type | Relative NER Efficiency | DNA Duplex Destabilization | Predominant Conformation & Distortion |

| dG-C8-AAF | Higher | More Significant | Tends to adopt base-displaced, intercalated conformations causing extensive distortion. researchgate.net |

| dG-C8-AF | Lower | Less Significant | Adopts less distorted conformations compared to dG-C8-AAF. researchgate.net |

Substrate Specificity and Adduct Recognition

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a sub-pathway of NER that specifically targets DNA lesions on the template strand of actively transcribed genes. wikipedia.orgnih.gov This pathway is initiated when a transcribing RNA polymerase stalls at a DNA lesion. oncodeinstitute.nl Bulky adducts like those formed by AAF can act as strong blocks to transcription when located on the template strand, thereby triggering TC-NER. nih.gov

While GG-NER, initiated by XPC, surveys the entire genome for damage, TC-NER provides a rapid repair mechanism for lesions that immediately threaten the process of transcription. oup.com Interestingly, some studies suggest that certain "classical" NER substrates, such as dG-C8-AAF, may be repaired even when core components of the TC-NER pathway are disrupted, indicating a primary reliance on the global genomic repair pathway for these adducts. nih.gov However, the stalling of RNA polymerase at an AAF adduct on the template strand remains a critical signal that can initiate a repair response to ensure the fidelity of transcription. nih.gov

Potential Involvement of Other DNA Repair Pathways

While NER is the principal mechanism for removing AAF adducts, the cellular response to this type of DNA damage may also involve other repair pathways.

The DNA Mismatch Repair (MMR) system is primarily known for correcting errors made during DNA replication, such as base-base mismatches and small insertions or deletions. However, there is evidence to suggest that the MMR pathway can also recognize and respond to certain types of DNA damage, including adducts formed by chemical carcinogens. researchgate.net

The general theory posits that MMR proteins, such as the human MutS homologs (hMSH2, hMSH3, hMSH6), can recognize the structural distortion in the DNA helix caused by a bulky adduct. researchgate.net This recognition can trigger a "futile repair" cycle. In this scenario, the MMR system identifies the lesion on the template strand and attempts to repair the newly synthesized strand opposite it. Since the adduct itself is on the template strand, it cannot be removed by this process. This repeated and unsuccessful attempt at repair may act as a signal to initiate programmed cell death (apoptosis). researchgate.net This mechanism suggests a novel role for the MMR system in eliminating cells that have sustained significant DNA damage that cannot be readily repaired, thereby preventing the potential for mutations. researchgate.net

Formation and Significance of Protein Adducts

Covalent Modification of Proteins by Reactive 1-Acetylaminofluorene Metabolites

The covalent binding of this compound metabolites to proteins is a critical aspect of its mechanism of action. The parent compound, AAF, is metabolically converted into more reactive species, primarily N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.gov This metabolite can be further activated, notably through sulfation by sulfotransferase enzymes, to form a highly reactive sulfuric acid ester, 2-acetylaminofluorene-N-sulfate. nih.govnih.gov This electrophilic ester is considered a key ultimate reactive metabolite. nih.gov

These reactive intermediates are electrophiles that readily attack nucleophilic sites on cellular macromolecules. taylorandfrancis.com In proteins, nucleophilic amino acid residues such as methionine and cysteine are primary targets for adduction. nih.gov Studies have demonstrated that metabolites like N-OH-AAF bind covalently to hepatic nuclear proteins both in vivo and in vitro. nih.gov The extent of binding of N-OH-AAF to nuclear DNA and protein is significantly greater than that of the parent compound AAF. nih.gov This covalent modification of proteins disrupts their normal function and is a key event in the toxicity initiated by AAF. nih.govnih.gov

Specific Protein Adducts

Research has identified specific amino acid residues and proteins that are targeted by the reactive metabolites of AAF.

The sulfur-containing amino acid methionine is a significant nucleophilic target for AAF metabolites. Following administration of N-OH-AAF to rats, protein-bound adducts are formed through the reaction with methionine residues. nih.gov These adducts have been identified as 1- and 3-(methion-S-yl)-2-acetylaminofluorene. nih.gov The formation of these methylthio derivatives serves as a marker for the in vivo reactivity of AAF's electrophilic metabolites. nih.govnih.gov The reaction is believed to proceed through the electrophilic attack of the reactive AAF ester on the sulfur atom of methionine. nih.gov Studies have shown that increasing the availability of sulfate (B86663) ions in vivo can enhance the formation of these methionine adducts, providing further evidence for the role of the sulfated metabolite in protein binding. nih.gov

Aryl sulfotransferase IV (AST IV) is one of the enzymes responsible for the metabolic activation of N-OH-AAF into its highly reactive sulfuric acid ester. nih.govnih.gov Paradoxically, this same enzyme becomes a target for the reactive product it generates. In a process that can be described as reaction product inactivation, the N-OH-AAF sulfuric acid ester covalently binds to the AST IV enzyme. nih.gov Analysis of the adducted enzyme has revealed that cysteine and methionine residues are the primary sites of covalent modification. nih.gov This adduction is dependent on the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is required for the initial sulfation of N-OH-AAF. nih.govnih.gov

Functional Consequences of Protein Adduction

The covalent binding of AAF metabolites to proteins can severely impair their biological function.

A direct functional consequence of the adduction of AAF metabolites to enzymes is the loss of their catalytic activity. The covalent binding of the reactive N-OH-AAF sulfuric acid ester to Aryl Sulfotransferase IV leads to a rapid, time-dependent, and irreversible inactivation of the enzyme. nih.govnih.gov This inactivation cannot be reversed by methods such as dialysis or gel filtration, confirming the stable, covalent nature of the bond. nih.gov

There is a direct correlation between the formation of cysteine-AAF adducts on AST IV and the loss of its sulfotransferase activity. nih.gov This inactivation can be prevented by the presence of excess competing nucleophiles, such as methionine, which effectively scavenge the reactive electrophile before it can bind to the enzyme. nih.govnih.gov This mechanism, where an enzyme is inactivated by the reactive product it generates, is a significant finding and may explain the observed in vivo decrease in hepatic aryl sulfotransferase activity following administration of AAF or N-OH-AAF. nih.gov

Table of Research Findings on this compound Protein Adducts

| Aspect | Key Finding | Affected Molecules | Significance | Reference(s) |

|---|---|---|---|---|

| Metabolic Activation | N-OH-AAF is bioactivated by sulfotransferase to a highly reactive sulfuric acid ester. | This compound (AAF), N-hydroxy-2-acetylaminofluorene (N-OH-AAF), Aryl Sulfotransferase IV | The formation of a potent electrophile is the necessary first step for protein adduction. | nih.govnih.govnih.gov |

| Target Residues | Methionine and cysteine residues in proteins are primary nucleophilic targets. | Methionine, Cysteine | Identifies specific amino acid targets for covalent modification. | nih.gov |

| Specific Adducts | Formation of 1- and 3-(methion-S-yl)-2-acetylaminofluorene in liver proteins. | Methionine, N-OH-AAF | Serves as a biomarker for in vivo exposure and metabolic activation. | nih.gov |

| Enzyme Adduction | The reactive N-OH-AAF sulfuric acid ester covalently binds to Aryl Sulfotransferase IV. | Aryl Sulfotransferase IV, Cysteine, Methionine | Demonstrates that the activating enzyme is also a target of the reactive metabolite. | nih.gov |

| Functional Outcome | Covalent binding leads to irreversible inactivation of Aryl Sulfotransferase IV. | Aryl Sulfotransferase IV | Loss of enzyme function, potentially explaining the in vivo decline in sulfotransferase activity. | nih.govnih.gov |

In Vitro and in Vivo Experimental Models in 1 Acetylaminofluorene Research

Cellular and Subcellular Systems

Cellular and subcellular systems offer controlled environments to investigate specific molecular events initiated by 1-AAF and its metabolites.

Hepatic microsomal preparations are subcellular fractions containing enzymes essential for the metabolism of foreign compounds, including the cytochrome P-450 system. These in vitro systems are crucial for studying the metabolic activation of 1-AAF. Research has shown that rat liver microsomes metabolize 1-AAF, leading to the formation of various hydroxylated products. One key metabolic step is N-hydroxylation, which produces the proximate carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). Studies have demonstrated that 1-AAF can induce the levels of cytochrome P-450 in rat liver microsomes, suggesting that the compound can enhance its own metabolism. This process, known as substrate induction, points to a form of cytochrome P-450 that is particularly effective in metabolizing 1-AAF itself.

Bacterial reverse mutation assays, famously known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. Salmonella typhimurium strains, particularly TA1538, have been instrumental in demonstrating the mutagenic properties of 1-AAF metabolites. For these assays, 1-AAF requires metabolic activation, typically by a rat liver homogenate (S9 fraction), to become mutagenic. Studies have shown that N-hydroxy-2-aminofluorene, a deacetylated metabolite, is a potent mutagen in S. typhimurium. Research indicates a direct correlation between the formation of the N-(deoxyguanosin-8-yl)-2-aminofluorene DNA adduct and the mutagenic activity in this bacterial system. unito.it

In Escherichia coli, the ultimate metabolite N-acetoxy-N-acetyl-2-aminofluorene has been shown to induce a spectrum of mutations in the lacI gene. nih.gov The types of mutations observed include base substitutions, single- and double-base frameshifts, deletions, and duplications. nih.gov Comparative mutagenesis studies in E. coli have also revealed that different DNA adducts of 1-AAF, such as dG-AAF and dG-AF, induce different types of mutations, with dG-AAF primarily causing one- and two-base deletions. nih.gov

Mammalian cell lines provide a more complex system than bacteria for studying the effects of 1-AAF, including metabolism, DNA repair, and mutagenesis in a eukaryotic context. COS-1 cells, a monkey kidney cell line, have been utilized to express specific human cytochrome P-450 enzymes, such as P450IA1 and P450IA2. semanticscholar.org These engineered cells have demonstrated the capacity to N-hydroxylate 1-AAF, confirming the role of these specific enzymes in its activation. semanticscholar.orgepa.gov

Chinese hamster ovary (CHO) cells have also been extensively used to investigate the mechanisms of mutation by 1-AAF and its derivatives. nih.govnih.gov Studies in CHO cells have shown that the number of mutations induced varies significantly between 1-AAF and its metabolites, with N-acetoxy-2-AAF being highly mutagenic. nih.gov These cells have limited capacity to activate 1-AAF on their own, often requiring an external metabolic activation system (S9). Research using CHO cells has helped to elucidate the pathways of metabolic activation, showing that the initial step is N-oxidation to N-hydroxy-2-AAF, and that limited O-acetylase activity in these cells contributes to their lower sensitivity to mutation induction by this compound. nih.gov

| Compound | Mutations per 106 cells per nmol/ml |

|---|---|

| N-acetoxy-2-AAF | 310 |

| N-hydroxy-2-AF | 3 |

| N-hydroxy-2-AAF | 0.7 |

| 1-AAF (with S9) | 0.1 |

| 2-AF (with S9) | 0.09 |

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable eukaryotic model to study the mechanisms of DNA repair and damage tolerance, such as translesion synthesis (TLS). When replicative DNA polymerases are blocked by DNA lesions, specialized TLS polymerases can bypass the damage. Genetic studies in yeast have shown that DNA polymerase ζ (Pol ζ) is required for 1-AAF-induced mutagenesis. In vitro biochemical analyses have demonstrated that purified yeast Pol ζ can perform limited, error-prone translesion synthesis opposite a 1-AAF-adducted guanine (B1146940). It predominantly incorporates a guanine opposite the lesion. However, the lesion significantly inhibits subsequent DNA extension, suggesting a dual-function model where other polymerases may be needed for efficient bypass.

Three-dimensional (3D) reconstructed human tissue models represent a significant advancement over traditional 2D cell cultures, offering a more physiologically relevant system for toxicological studies. Recent research has utilized 3D reconstructed human skin tissues to investigate the genotoxic effects of 1-AAF and its metabolites. nih.govsemanticscholar.orgnih.gov When these skin models were topically treated with 1-AAF, DNA adduct formation was minimal after a short exposure but increased more than tenfold after multiple exposures, suggesting that the metabolic enzymes are induced over time. nih.gov In contrast, its more reactive metabolites, N-OH-2-AAF and N-hydroxy-2-aminofluorene (N-OH-2-AF), produced significantly higher levels of DNA adducts even after a single, short exposure. semanticscholar.orgnih.gov These studies demonstrate that 3D skin models are metabolically competent and can be used to detect the DNA-damaging potential of compounds like 1-AAF that require metabolic activation. nih.govnih.gov

Animal Models